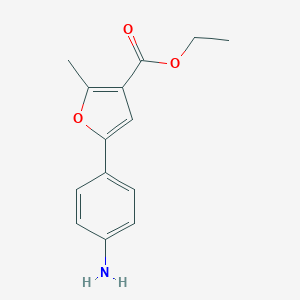

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

描述

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate often involves multiple steps, including chloromethylation and Friedel–Crafts reactions. A typical approach includes the condensation of ethylene acetals of substituted levulinic esters with ethyl formate, followed by cyclisation to produce furans (Elliott, Janes, & Pearson, 1971).

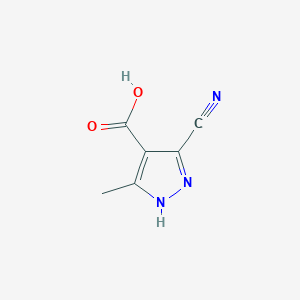

Molecular Structure Analysis

Analyzing the molecular structure of related compounds, such as ethyl 5-(aminomethyl)-2-furoate, involves detailed spectroscopic and theoretical studies. These studies often utilize techniques like FT-IR, Raman spectroscopy, and X-ray diffraction to understand the compound's structure (Koca et al., 2014).

Chemical Reactions and Properties

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its derivatives participate in various chemical reactions. For example, derivatives of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid have been studied for their glycosidase inhibitory activities, indicating a range of chemical reactivities (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

The physical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, can be studied through crystallography. These studies reveal insights into intermolecular interactions, such as N⋯π and O⋯π interactions, which are crucial for understanding the compound's physical characteristics (Zhang, Wu, & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of these compounds can be complex. For instance, studies on the enzymatic synthesis of biobased polyesters using derivatives of furans, such as 2,5-bis(hydroxymethyl)furan, provide insights into the chemical properties and potential applications of these compounds in sustainable materials production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

科研应用

Synthesis and Glycosidase Inhibitory Activities

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives have been explored for their potential in inhibiting glycosidases, offering a pathway for the development of selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. The derivatives demonstrate significant inhibitory activity, marking them as promising leads for therapeutic interventions in diseases related to enzyme dysfunction. The synthesis of these compounds involves the Garcia-Gonzalez reaction, highlighting the chemical versatility and potential biomedical applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate in developing selective enzyme inhibitors (Moreno‐Vargas et al., 2003).

Chemical Transformations and Heteroarylations

Research into the chemical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds has led to insights into their reactivity and potential for forming biheteroaryls through direct heteroarylations. Such studies provide a foundation for synthesizing complex organic molecules that could have applications in material science and drug development. This research underscores the compound's role in facilitating novel organic reactions and synthesizing new materials (Fu et al., 2012).

Renewable PET Synthesis

Investigations into the use of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives in the production of biobased terephthalic acid precursors for renewable PET synthesis highlight the environmental applications of this chemical. By catalyzing Diels–Alder and dehydrative aromatization reactions with ethylene, researchers aim to create sustainable pathways for producing materials traditionally derived from fossil fuels. This approach not only diversifies the applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate but also contributes to the development of green chemistry solutions for material production (Pacheco et al., 2015).

性质

IUPAC Name |

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXMKJYQNXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372458 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

CAS RN |

175276-70-7 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)